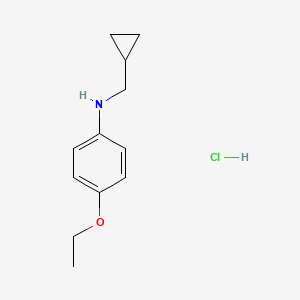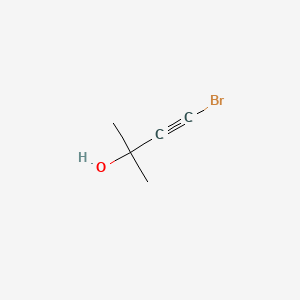
(Isobutylthio)acetic acid
Descripción general
Descripción
(Isobutylthio)acetic acid is an organic compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . It is a biochemical used primarily in proteomics research . The compound contains a carboxylic acid group and a thioether group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isobutylthio)acetic acid typically involves the reaction of isobutyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of isobutyl mercaptan attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Isobutylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Aplicaciones Científicas De Investigación
(Isobutylthio)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of (Isobutylthio)acetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and thioether groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, while the thioether group can participate in redox reactions or serve as a nucleophile in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyric acid: Similar in structure but lacks the thioether group.
Acetic acid: A simpler carboxylic acid without the isobutyl and thioether groups.
Methionine: An amino acid with a thioether group but also contains an amino group and a different carbon skeleton.
Uniqueness
(Isobutylthio)acetic acid is unique due to the presence of both a carboxylic acid group and a thioether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.
Propiedades
IUPAC Name |
2-(2-methylpropylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFVEZIBIWUEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine](/img/structure/B3380752.png)

![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B3380837.png)


